BenchChemオンラインストアへようこそ!

Ilginatinib hydrochloride

JAK2 Selectivity Myeloproliferative Neoplasms Kinase Inhibition

Ilginatinib hydrochloride is the only JAK2 inhibitor in active Phase 2b development for myelofibrosis patients with severe thrombocytopenia (platelets <50,000/μL). Its 46-fold JAK2/JAK1 selectivity minimizes immunosuppressive off-target effects, enabling precise interrogation of JAK2-specific signaling. Essential for modeling post-ruxolitinib therapeutic scenarios and structure-based drug design (PDB: 8BX9, 1.4 Å). Choose Ilginatinib to maintain experimental relevance in cytopenic MPN research where standard JAK inhibitors carry unacceptable myelosuppression risk.

Molecular Formula C21H21ClFN7
Molecular Weight 425.9 g/mol
Cat. No. B1139464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIlginatinib hydrochloride
Molecular FormulaC21H21ClFN7
Molecular Weight425.9 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C.Cl
InChIInChI=1S/C21H20FN7.ClH/c1-14(15-3-5-18(22)6-4-15)26-19-9-16(17-11-25-29(2)13-17)10-20(27-19)28-21-12-23-7-8-24-21;/h3-14H,1-2H3,(H2,24,26,27,28);1H/t14-;/m0./s1
InChIKeyXFNVGPXGVAXXSH-UQKRIMTDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ilginatinib Hydrochloride (NS-018): Baseline Characteristics and Procurement-Relevant Identity


Ilginatinib hydrochloride (also designated NS-018 hydrochloride; CAS: 1239358-85-0) is a small-molecule, ATP-competitive inhibitor of Janus kinase 2 (JAK2) [1]. It is chemically defined as 6-N-[(1S)-1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine hydrochloride, with a molecular weight of 425.89 g/mol and formula C₂₁H₂₁ClFN₇ . The compound was discovered and synthesized by Nippon Shinyaku Co., Ltd. and is under clinical investigation primarily for myeloproliferative neoplasms (MPNs), including myelofibrosis [2]. For research procurement, the compound is commercially available as a solid with reported purity ≥99.0% .

Why Ilginatinib Hydrochloride (NS-018) Cannot Be Substituted with Alternative JAK Inhibitors


The JAK inhibitor class exhibits substantial heterogeneity in kinase selectivity profiles, which directly translates into divergent clinical utility and toxicity. First-generation agents such as ruxolitinib inhibit JAK1 and JAK2 with near-equivalent potency (JAK1 IC₅₀ = 3.3 nM; JAK2 IC₅₀ = 2.8 nM) [1], whereas Ilginatinib hydrochloride demonstrates a 46-fold selectivity for JAK2 over JAK1 [2]. This differential sparing of JAK1 is hypothesized to mitigate immunosuppressive effects associated with broad JAK1 inhibition [3]. Furthermore, Ilginatinib is under active Phase 2b clinical investigation specifically in myelofibrosis patients with severe thrombocytopenia (platelet count <50,000/μL)—a high-risk population where approved JAK inhibitors carry significant treatment-related thrombocytopenia risk [4]. Interchanging Ilginatinib with a pan-JAK or JAK1/2 inhibitor would confound experimental outcomes in this specific clinical context and invalidate comparative research.

Ilginatinib Hydrochloride: Quantitative Differentiation Evidence for Scientific Selection


JAK2 vs. JAK1 Selectivity Ratio: Ilginatinib vs. Ruxolitinib

Ilginatinib hydrochloride inhibits JAK2 with an IC₅₀ of 0.72 nM and demonstrates a 46-fold selectivity over JAK1 (JAK1 IC₅₀ = 33 nM) [1]. In contrast, ruxolitinib inhibits JAK2 with an IC₅₀ of 2.8 nM and JAK1 with an IC₅₀ of 3.3 nM, yielding a selectivity ratio of approximately 1.2-fold [2]. The quantified difference in JAK2/JAK1 selectivity is approximately 38-fold higher for Ilginatinib.

JAK2 Selectivity Myeloproliferative Neoplasms Kinase Inhibition

Cellular Antiproliferative Activity in Ba/F3-JAK2V617F Model: Ilginatinib vs. AZD1480

In Ba/F3 cells expressing the JAK2V617F mutation, Ilginatinib hydrochloride (NS-018) demonstrated a proliferation IC₅₀ of 2000 nM [1]. By comparison, the JAK1/2 inhibitor AZD1480 exhibited a proliferation IC₅₀ of 2300 nM in the same cellular model [1].

JAK2V617F Myelofibrosis Cellular Proliferation

Clinical Spleen Volume Reduction in Prior JAK Inhibitor-Failure Population

In a Phase I dose-escalation study (NCT01423851), 47% of patients with prior JAK inhibitor exposure (including ruxolitinib failure) achieved a ≥50% reduction in palpable spleen size following treatment with Ilginatinib [1]. Among the overall Phase I cohort (N=48), 56% of patients achieved a ≥50% spleen size reduction [1]. This contrasts with the observation that ruxolitinib, when used in a second-line setting after another JAK inhibitor failure, shows limited efficacy, positioning Ilginatinib as a candidate specifically for this refractory population [2].

Myelofibrosis Splenomegaly Second-line Therapy

JAK2 Inhibitor Potency and Selectivity Profile: Ilginatinib vs. Fedratinib, Momelotinib, Pacritinib

Ilginatinib hydrochloride exhibits the highest JAK2 potency (IC₅₀ = 0.72 nM) among the panel of FDA-approved and clinical-stage JAK2 inhibitors, with 3.9-fold greater JAK2 inhibition than ruxolitinib (2.8 nM), 4.2-fold greater than fedratinib (3 nM), 25-fold greater than momelotinib (18 nM), and 32-fold greater than pacritinib (23 nM) [1]. In terms of JAK isoform selectivity, Ilginatinib maintains 46-fold selectivity for JAK2 over JAK1, whereas fedratinib exhibits 35-fold JAK2/JAK1 selectivity (JAK1 IC₅₀ = 105 nM; JAK2 IC₅₀ = 3 nM) [1].

JAK2 Potency Kinase Selectivity JAK Family

Structural Basis for JAK2 Selectivity: Crystal Structure of Ilginatinib-JAK2 JH1 Complex

The X-ray crystal structure of Ilginatinib bound to the JAK2 JH1 kinase domain (PDB ID: 8BX9) has been determined at 1.4 Å resolution [1]. This structure reveals that Ilginatinib occupies the ATP-binding front pocket, a binding mode associated with high potency and moderate JAK2 selectivity [1]. In contrast, first-generation JAK inhibitors such as ruxolitinib exhibit less well-defined selectivity determinants, and the structural basis for their variable clinical profiles remains incompletely characterized [1].

Crystal Structure JAK2 JH1 Domain Structure-Based Drug Design

Orphan Drug Designation and Phase 2b Trial Design in Severe Thrombocytopenia

Ilginatinib (NS-018) has received Orphan Drug Designation from the European Commission for myelofibrosis [1]. A multinational, randomized, controlled Phase 2b trial (NCT04854096) is actively enrolling patients with myelofibrosis and severe thrombocytopenia (platelet count <50,000/μL) to receive either NS-018 300 mg BID or Best Available Therapy (BAT) [2]. This patient population is specifically excluded from or poorly served by currently approved JAK inhibitors due to the high incidence of treatment-related thrombocytopenia [2].

Severe Thrombocytopenia Myelofibrosis Orphan Drug

Ilginatinib Hydrochloride: Optimal Research and Preclinical Application Scenarios


Investigating JAK2V617F-Driven Myeloproliferative Neoplasms with High JAK2 Selectivity

Ilginatinib hydrochloride is optimally deployed in cellular and in vivo models of MPNs driven by the JAK2V617F mutation, where JAK2 is the primary oncogenic driver. Its 46-fold JAK2/JAK1 selectivity [1] minimizes confounding JAK1-mediated immunosuppression, enabling cleaner interrogation of JAK2-specific signaling. Researchers should prioritize Ilginatinib over ruxolitinib (JAK1/JAK2 dual inhibitor) for studies requiring precise JAK2 isoform attribution. The compound's potent antiproliferative activity in Ba/F3-JAK2V617F cells (IC₅₀ = 2000 nM) [2] and in vivo efficacy in murine MPN models [3] further support this application.

Modeling Second-Line Myelofibrosis Therapy After Ruxolitinib Failure

Ilginatinib hydrochloride is uniquely positioned for preclinical studies modeling second-line myelofibrosis treatment. Clinical data demonstrate that 47% of patients with prior JAK inhibitor exposure achieved a ≥50% spleen size reduction with Ilginatinib [4]. This contrasts with the limited efficacy of ruxolitinib in the second-line setting [5]. Researchers developing combination strategies or sequencing regimens for MPNs should use Ilginatinib to model post-ruxolitinib therapeutic scenarios, as its distinct selectivity profile and retained activity in this refractory population are not replicated by first-line JAK inhibitors.

Structure-Based Drug Design and JAK2 Selectivity Engineering

The high-resolution crystal structure of Ilginatinib bound to the JAK2 JH1 domain (PDB: 8BX9; 1.4 Å) [6] provides an essential template for structure-based drug design. Medicinal chemists seeking to engineer next-generation JAK2 inhibitors with improved selectivity can utilize this structural information to understand the molecular determinants of front-pocket ATP-binding site targeting. The structure enables rational modifications to enhance JAK2 selectivity while avoiding broader JAK family inhibition, a key limitation of first-generation agents [6].

Investigating JAK2 Inhibition in Severe Thrombocytopenia Myelofibrosis Models

Ilginatinib hydrochloride is the only JAK2 inhibitor in active Phase 2b clinical development specifically for myelofibrosis patients with severe thrombocytopenia (platelets <50,000/μL) [7]. Researchers modeling this high-risk patient population—which is excluded from or poorly served by approved JAK inhibitors—should select Ilginatinib to maintain experimental relevance. The compound's Orphan Drug Designation [8] and dedicated trial design underscore its niche application in cytopenic MF research, where conventional JAK inhibitors carry unacceptable myelosuppression risk.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ilginatinib hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.